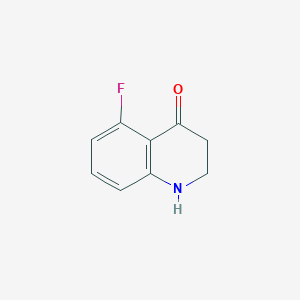

5-fluoro-2,3-dihidro-1H-quinolin-4-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-fluoro-2,3-dihydro-1H-quinolin-4-one is a fluorinated quinoline derivative Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Aplicaciones Científicas De Investigación

5-fluoro-2,3-dihydro-1H-quinolin-4-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Its derivatives exhibit antimicrobial, antimalarial, and anticancer activities

Industry: It finds applications in the synthesis of dyes, catalysts, and materials.

Mecanismo De Acción

Target of Action

It is known that 2,3-dihydro-1h-quinolin-4-one derivatives are beta-adrenergic blocking agents . Beta-adrenergic receptors are part of the sympathetic nervous system and play a crucial role in cardiovascular function.

Pharmacokinetics

The stability of similar compounds has been ascertained in both simulated gastric fluid and simulated intestinal fluid .

Análisis Bioquímico

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Transport and Distribution

Future studies could investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .

Métodos De Preparación

The synthesis of 5-fluoro-2,3-dihydro-1H-quinolin-4-one can be achieved through several methods. One common approach involves the reaction of 2-alkynylanilines with ketones in the presence of p-toluenesulfonic acid monohydrate as a promoter in ethanol at reflux conditions . Another method involves the use of Lewis acids such as FeCl3 as catalysts in toluene at elevated temperatures . These methods allow for the preparation of functionalized quinoline derivatives with good functional group tolerance and atom-economical fashion.

Análisis De Reacciones Químicas

5-fluoro-2,3-dihydro-1H-quinolin-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline-4-one derivatives.

Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .

Comparación Con Compuestos Similares

5-fluoro-2,3-dihydro-1H-quinolin-4-one can be compared with other similar compounds such as:

Actividad Biológica

5-Fluoro-2,3-dihydro-1H-quinolin-4-one is a fluorinated quinoline derivative recognized for its diverse biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

Quinoline derivatives, including 5-fluoro-2,3-dihydro-1H-quinolin-4-one, exhibit a range of biological activities such as:

- Antimicrobial : Effective against various bacterial strains.

- Antimalarial : Demonstrated potential in combating malaria.

- Anticancer : Exhibits cytotoxic effects on cancer cell lines.

These properties make it a valuable candidate for further pharmacological development.

The biological effects of 5-fluoro-2,3-dihydro-1H-quinolin-4-one can be attributed to several mechanisms:

- Enzyme Inhibition : The compound is believed to interact with specific enzymes, potentially inhibiting their activity. This interaction can disrupt metabolic pathways essential for cell survival and proliferation.

- Cellular Effects : It may influence cellular functions by altering cell signaling pathways, gene expression, and metabolic processes.

- Binding Interactions : Molecular interactions with biomolecules are hypothesized to be a significant factor in its mechanism of action. These interactions may involve competitive inhibition at enzyme active sites or allosteric modulation.

Anticancer Activity

A study evaluated the anticancer properties of various quinoline derivatives, including 5-fluoro-2,3-dihydro-1H-quinolin-4-one, against L1210 mouse leukemia cells. The results indicated potent inhibition of cell proliferation with IC50 values in the nanomolar range. The mechanism involved intracellular release of active metabolites that inhibit DNA synthesis .

Antimicrobial Properties

Research has shown that 5-fluoro-2,3-dihydro-1H-quinolin-4-one possesses antibacterial activity against multiple pathogens. Comparative studies revealed that this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .

Case Study 1: Antimalarial Activity

In a preclinical trial, derivatives of 5-fluoro-2,3-dihydro-1H-quinolin-4-one were tested for antimalarial efficacy. The compound demonstrated effective inhibition of Plasmodium falciparum growth in vitro, suggesting its potential as an antimalarial agent. Further investigations are ongoing to evaluate its efficacy in vivo and to understand the underlying mechanisms .

Case Study 2: Enzyme Inhibition

A recent study focused on the enzyme inhibitory properties of 5-fluoro-2,3-dihydro-1H-quinolin-4-one. The compound was shown to inhibit specific kinases involved in cancer cell signaling pathways. This inhibition led to reduced proliferation rates in cancer cell lines, supporting its role as a potential therapeutic agent in oncology .

Table 1: Biological Activities of 5-Fluoro-2,3-Dihydro-1H-Quinolin-4-One

Propiedades

IUPAC Name |

5-fluoro-2,3-dihydro-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c10-6-2-1-3-7-9(6)8(12)4-5-11-7/h1-3,11H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFOZDHLEGOSEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1=O)C(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.